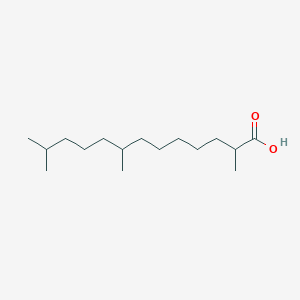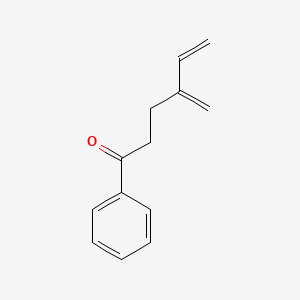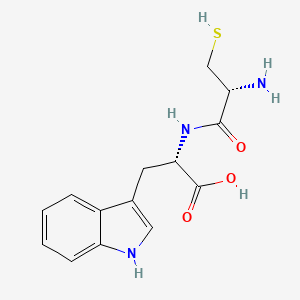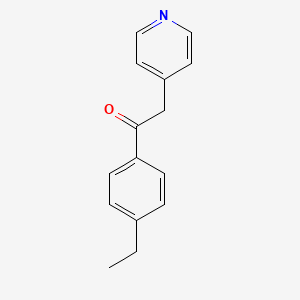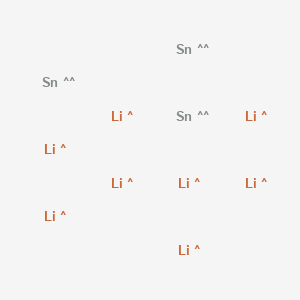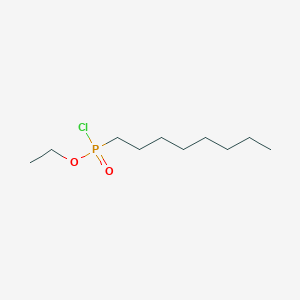
Ethyl octylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octylphosphonochloridate is an organophosphorus compound characterized by the presence of an ethyl group, an octyl group, and a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl octylphosphonochloridate can be synthesized through the reaction of octylphosphonic acid with thionyl chloride, followed by the addition of ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
- Octylphosphonic acid reacts with thionyl chloride to form octylphosphonochloridate.
- The resulting octylphosphonochloridate is then treated with ethanol to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl octylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form octylphosphonic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Phosphonates: Formed through substitution reactions with alcohols.
Phosphonamides: Formed through substitution reactions with amines.
Phosphonic Acids: Formed through hydrolysis or oxidation reactions.
Scientific Research Applications
Ethyl octylphosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate esters and phosphonamide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of ethyl octylphosphonochloridate involves the interaction of its phosphonochloridate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Ethyl octylphosphonochloridate can be compared with other organophosphorus compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexylphosphonochloridate: Similar structure but with a hexyl group instead of an octyl group.
Ethyl octylphosphonate: Lacks the chloridate group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its specific combination of ethyl and octyl groups, which can influence its reactivity and solubility properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
163654-98-6 |
|---|---|
Molecular Formula |
C10H22ClO2P |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]octane |
InChI |
InChI=1S/C10H22ClO2P/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |
InChI Key |
GVKKZVRHBRQKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


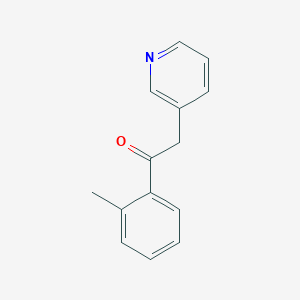
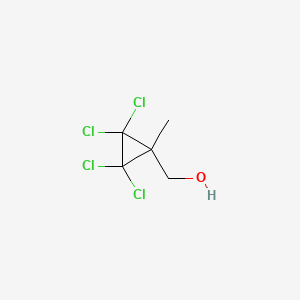
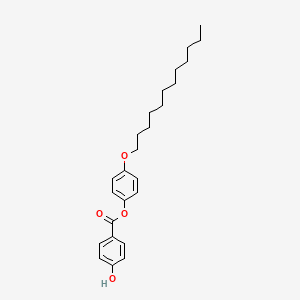
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)
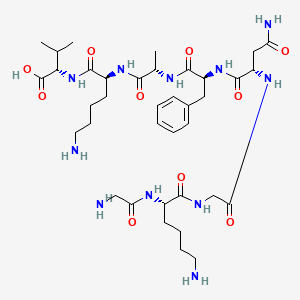
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
